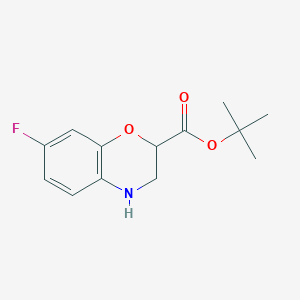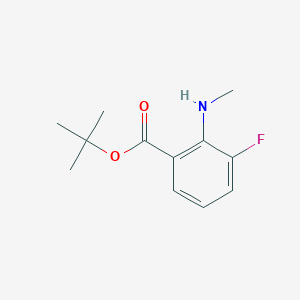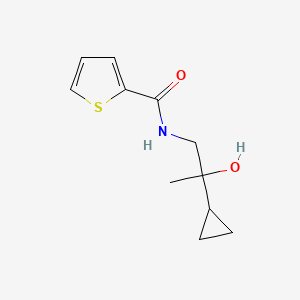
Tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, also known as BFBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of Tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is not fully understood. However, it is believed to interact with specific targets in cells, leading to the observed biological effects. In the case of COX-2 inhibition, Tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is thought to bind to the active site of the enzyme, preventing it from converting arachidonic acid to prostaglandins. In the case of cancer cell apoptosis, Tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is thought to induce cell death by activating specific signaling pathways.
Biochemical and Physiological Effects:
Tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that it inhibits the activity of COX-2, induces apoptosis in cancer cells, and exhibits antibacterial activity. In vivo studies have shown that it exhibits anti-inflammatory and anti-tumor activity in animal models. Tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has also been found to be well-tolerated in animal studies, suggesting that it has low toxicity.
Advantages And Limitations For Lab Experiments
Tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and the synthesis method has been optimized to obtain high yield and purity. Tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is also stable under normal laboratory conditions, making it easy to handle and store. However, Tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has some limitations for lab experiments. It is relatively expensive compared to other compounds, which may limit its use in large-scale experiments. Tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate also has limited solubility in water, which may affect its bioavailability in certain experiments.
Future Directions
There are several future directions for research on Tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. One area of interest is the development of new synthetic routes to Tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate that are more efficient and cost-effective. Another area of interest is the investigation of the mechanism of action of Tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate in more detail, which may provide insights into its potential applications in various fields. Additionally, further studies are needed to evaluate the safety and efficacy of Tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate in humans, which may pave the way for its use in clinical settings. Finally, the potential applications of Tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate in other fields, such as agriculture and environmental science, should be explored.
Synthesis Methods
The synthesis of Tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves a multi-step process that includes the reaction of 2-amino-5-fluorophenol with tert-butyl chloroformate to form tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity. The synthesis method has been optimized to obtain the desired product with minimal impurities.
Scientific Research Applications
Tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, Tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has been shown to exhibit anti-inflammatory and anti-cancer properties. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
In materials science, Tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has been used as a monomer for the synthesis of polymers with unique properties. It has been found to enhance the mechanical strength and thermal stability of the resulting polymers. Tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has also been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation.
In catalysis, Tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has been used as a ligand for the synthesis of metal complexes that exhibit catalytic activity in various reactions. It has been found to enhance the selectivity and efficiency of the catalytic reactions.
properties
IUPAC Name |
tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3/c1-13(2,3)18-12(16)11-7-15-9-5-4-8(14)6-10(9)17-11/h4-6,11,15H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZOOWSHXBXCPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CNC2=C(O1)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[[1-(5-Ethylfuran-2-yl)-2-methoxyethyl]amino]pyridine-3-sulfonyl fluoride](/img/structure/B2840391.png)
![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2840392.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2840394.png)
![N-(4-ethoxyphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2840395.png)

![2-({2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-5-nitrophenyl}methylene)-3-quinuclidinone](/img/structure/B2840399.png)

![(2E)-3-[4-(dimethylamino)phenyl]-2-(2-thienylsulfonyl)-2-propenenitrile](/img/structure/B2840401.png)
![2-(3,5-dinitrophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2840402.png)

![4-[(cyclopropylcarbonyl)amino]-N-(4-methylbenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2840405.png)


